molecular formula C14H14FN3OS B2842880 N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1334371-03-7

N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2842880
CAS No.: 1334371-03-7
M. Wt: 291.34
InChI Key: UGRBPQWGLLOXGJ-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of thiazoles can be influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Development of Imaging Agents

A study on the synthesis of fluorinated derivatives of WAY 100635, including compounds related to N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide, has highlighted their potential as imaging agents. These compounds were radiolabeled with fluorine-18 and evaluated for their biological properties in rats, comparing them with [11C]carbonyl WAY 100635 for brain clearance and blood radioactivity half-life. Such compounds, particularly [18F]FCWAY and [18F]FBWAY, demonstrated pharmacokinetic properties and specific binding ratios comparable to or better than [carbonyl-11C]4a, suggesting their utility in assessing dynamic changes in serotonin levels and providing better statistics for the static measurement of 5-HT1A receptor distribution (Lang et al., 1999).

Discovery of S1P1 and S1P5 Agonists

Research led to the discovery of 1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid (AMG 369), a potent dual S1P1/S1P5 agonist with limited activity at S1P3 and no activity at S1P2/S1P4. When dosed orally, AMG 369 showed potential in reducing blood lymphocyte counts and mitigating the severity of experimental autoimmune encephalomyelitis in rats, indicating its therapeutic potential in immune modulation (Cee et al., 2011).

Anticancer and Antimicrobial Activities

Another study described the synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with substituted 2-amino pyrimidine moiety, related to the compound of interest. These derivatives demonstrated significant in vitro anticancer activity against various cancer cells and potent antimicrobial activity. The study underlines the influence of substituent groups on the pyrimidine ring on their bioactivity, providing insights into the design of new therapeutic agents (Gokhale et al., 2017).

Synthesis and Biological Activity of Derivatives

The synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives, involving various substituted fluorobenzoic acids, have been reported. Some of these compounds exhibited cytotoxic effects on breast cancer cell lines, suggesting their potential as cancer therapeutic agents (Kelly et al., 2007).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structures and biological targets . For instance, some thiazole derivatives have been found to inhibit COX-1 and COX-2, which are key enzymes involved in inflammation .

Future Directions

Thiazole derivatives continue to be an active area of research due to their diverse biological activities . Future work may involve the design and synthesis of new thiazole derivatives with improved properties and activities.

Properties

IUPAC Name

N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c15-10-2-1-3-11-12(10)17-14(20-11)18-6-8(7-18)13(19)16-9-4-5-9/h1-3,8-9H,4-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRBPQWGLLOXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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